molecular formula C13H21N3O4S B3747852 ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE

ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE

Cat. No.: B3747852
M. Wt: 315.39 g/mol
InChI Key: HVZOGEZCMBAOTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is an organic compound that features a pyrazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-sulfonyl chloride with ethyl 4-piperidinecarboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-Ethyl-1H-pyrazol-4-yl)ethanol
  • 1-(1-Ethyl-1H-pyrazol-4-yl)ethanone
  • 1-Ethyl-1H-pyrazole-4-carbaldehyde

Uniqueness

ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE is unique due to its combination of a pyrazole ring and a piperidine ring, along with the sulfonyl and ester functional groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

ethyl 1-(1-ethylpyrazol-4-yl)sulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-3-15-10-12(9-14-15)21(18,19)16-7-5-11(6-8-16)13(17)20-4-2/h9-11H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZOGEZCMBAOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)N2CCC(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 2
Reactant of Route 2
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 3
Reactant of Route 3
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 4
Reactant of Route 4
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 5
Reactant of Route 5
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE
Reactant of Route 6
Reactant of Route 6
ETHYL 1-[(1-ETHYL-1H-PYRAZOL-4-YL)SULFONYL]-4-PIPERIDINECARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.